Ethyl hexanoate, an ester, is a volatile aroma and fragrance compound which impacts the quality and flavor of wine, beer and Japanese sake.
Ethyl hexanoate is the main flavor component identified in Chinese strong-flavored liquor (CSFL).
Ethyl hexanoate is a fatty acid ethyl ester obtained by the formal condensation of hexanoic acid with ethanol. It has a role as a metabolite. It is a fatty acid ethyl ester and a hexanoate ester.
, also known as ethyl N-hexanoat or ethyl caproate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces, saliva, and urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is a sweet, apple peel, and banana tasting compound that can be found in a number of food items such as passion fruit, fruits, pomes, and guava. This makes a potential biomarker for the consumption of these food products.
Ethyl hexanoate
CAS No.: 123-66-0
Cat. No.: VC20853758
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123-66-0 |
|---|---|
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | ethyl hexanoate |
| Standard InChI | InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3 |
| Standard InChI Key | SHZIWNPUGXLXDT-UHFFFAOYSA-N |
| SMILES | CCCCCC(=O)OCC |
| Canonical SMILES | CCCCCC(=O)OCC |
| Boiling Point | 167.0 °C |
| Melting Point | -67.0 °C Mp -67.5 ° -67.5°C |
Introduction
Chemical Properties and Structural Characteristics
Ethyl hexanoate (C₈H₁₆O₂) is an ester formed from ethanol and hexanoic acid. It presents as a colorless liquid with powerful fruity olfactory characteristics reminiscent of pineapple and banana, with secondary wine-like notes .
Physical and Chemical Properties
The compound possesses distinctive physical and chemical attributes that contribute to its commercial utility and application versatility. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 123-66-0 |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Melting Point | -67°C |
| Boiling Point | 168°C |
| Density | 0.871 g/mL at 20°C |
| Vapor Density | 5 (vs air) |
| Refractive Index | n20/D 1.407 |
| Flash Point | 121°F |
| Water Solubility | 0.63g/L (practically insoluble) |
| Physical Form | Clear colorless liquid |
| InChIKey | SHZIWNPUGXLXDT-UHFFFAOYSA-N |
Sensory Profile
Ethyl hexanoate possesses a distinctive sensory profile characterized by a powerful fruity odor with prominent pineapple and banana notes. The compound has also been reported to exhibit wine-like olfactory characteristics . These sensory attributes make it particularly valuable in the flavor and fragrance industries, where it contributes to the creation of tropical fruit profiles in various applications.
Production and Synthesis Methods
Ethyl hexanoate can be obtained through both natural extraction and synthetic manufacturing processes, with the latter being more common for commercial-scale production.
Natural Sources
The compound occurs naturally in various fruits, most notably in Ananas sativus (pineapple) . It is one of the key compounds responsible for the characteristic aroma of ripe pineapples. Extraction from natural sources typically involves isolation techniques such as steam distillation or solvent extraction, followed by purification processes.
Synthetic Production
Commercial production of ethyl hexanoate primarily relies on synthetic methods. The most common approach involves direct esterification of hexanoic acid (caproic acid) with ethyl alcohol . This reaction typically requires an acid catalyst and proceeds under controlled temperature conditions to achieve optimal yields. The general reaction can be represented as:
Hexanoic acid + Ethanol → Ethyl hexanoate + Water
The synthetic process offers advantages in terms of scalability, consistency, and cost-effectiveness compared to natural extraction methods.
Industrial Applications and Usage
Ethyl hexanoate finds applications across multiple industries due to its distinctive sensory properties and chemical characteristics.
Food and Beverage Industry
In the food sector, ethyl hexanoate serves as a key flavoring agent, particularly in:
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Fruit-flavored products (especially pineapple, banana, and strawberry flavorings)
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Confectionery and baked goods
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Beverages and alcoholic drinks
Fragrance and Cosmetic Applications
Within the fragrance industry, ethyl hexanoate is valued for its:
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Contribution to fruity-floral accords in perfume compositions
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Use in personal care products such as soaps, lotions, and shampoos
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Role in home fragrance products like candles and air fresheners
Other Industrial Applications
Beyond food and fragrance, ethyl hexanoate has applications in:
The study established a No Observed Adverse Effect Level (NOAEL) of 333 mg/kg/day for ethyl hexanoate . Based on this NOAEL and applying standard uncertainty factors (10× for interspecies differences and 10× for intraspecies variations), a Reference Dose (RfD) of 3.33 mg/kg/day was calculated .
Skin Sensitization
Data on ethyl hexanoate and read-across analog methyl octanoate (CAS # 111-11-5) established a No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm² for the skin sensitization endpoint , indicating low sensitization potential at typical use levels.
Regulatory Status and Approvals
Food and Flavor Regulations
Ethyl hexanoate is approved for use as a food flavoring agent in many jurisdictions. Notably:
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It has FEMA (Flavor and Extract Manufacturers Association) designation number 2439
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It is included in the JECFA (Joint FAO/WHO Expert Committee on Food Additives) database with number 31
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It is generally recognized as safe (GRAS) for its intended use as a flavoring substance in the United States
Future Prospects and Research Directions
Emerging Applications
Ongoing research continues to explore new applications for ethyl hexanoate, particularly in:
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Sustainable flavor solutions for plant-based food alternatives
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Novel fragrance compositions targeting emerging consumer preferences
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Potential medical and pharmaceutical applications
Production Innovation
Research efforts are increasingly focused on developing more sustainable and eco-friendly production methods for ethyl hexanoate, including:
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Enzyme-catalyzed bioproduction methods
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Green chemistry approaches with reduced environmental impact
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Optimization of extraction techniques from natural sources
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